molecular formula C13H25ClN2O B2446165 N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride CAS No. 1909306-18-8

N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride

Cat. No.: B2446165
CAS No.: 1909306-18-8
M. Wt: 260.81
InChI Key: VDHOCJBQLCXILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Spirocyclic Architectures in Medicinal Chemistry

Spirocyclic architectures have emerged as transformative elements in contemporary medicinal chemistry, representing a paradigmatic shift from traditional flat aromatic systems toward three-dimensional molecular frameworks that offer superior therapeutic potential. The inherent three-dimensionality of spirocyclic scaffolds provides multiple advantages that directly address fundamental limitations encountered with conventional pharmaceutical designs, including enhanced protein target interactions, improved selectivity profiles, and favorable physicochemical properties that contribute to better overall drug-like characteristics.

The structural uniqueness of spirocyclic systems stems from their distinctive geometric arrangement, where two or more ring systems share a single common atom, creating mutually orthogonal planes that effectively engage all three spatial dimensions. This geometric constraint results in rigid molecular frameworks that project functional groups in precisely defined orientations, enabling more extensive and specific interactions with biological targets compared to flexible or planar alternatives. Research has demonstrated that this enhanced three-dimensional character frequently translates into improved potency and selectivity, as the spirocyclic scaffold can simultaneously occupy multiple binding sites within target proteins while minimizing off-target interactions.

The impact of spirocyclic architectures on pharmaceutical development is perhaps most clearly illustrated through the analysis of approved drugs containing such motifs. Among the approximately two dozen clinically approved medicines incorporating spirocyclic elements, remarkably fifty percent have received regulatory approval during the twenty-first century, demonstrating the accelerating adoption of these architectures in modern drug development. This trend reflects not only the growing synthetic accessibility of spirocyclic compounds but also their demonstrated clinical efficacy across diverse therapeutic areas, including central nervous system disorders, cardiovascular diseases, infectious diseases, and metabolic conditions.

One of the most significant advantages of spirocyclic architectures relates to their favorable physicochemical properties, particularly their elevated fraction of sp3-hybridized carbons (Fsp3). The Fsp3 parameter, defined as the ratio of sp3-hybridized carbons to total carbon count, serves as a critical metric for predicting pharmaceutical properties, with higher values typically correlating with improved aqueous solubility, enhanced metabolic stability, and reduced likelihood of promiscuous binding interactions. Spirocyclic compounds naturally exhibit high Fsp3 values due to their saturated carbon-rich frameworks, positioning them advantageously within the chemical space favored for pharmaceutical applications.

The selectivity advantages conferred by spirocyclic architectures represent another crucial factor driving their adoption in medicinal chemistry programs. The rigid three-dimensional geometry of spirocyclic scaffolds enables the precise positioning of pharmacophoric elements, facilitating the design of molecules that can achieve exquisite selectivity between closely related biological targets. This capability has proven particularly valuable in kinase inhibitor development, where achieving selectivity among the hundreds of human kinase enzymes represents a significant challenge for traditional flat aromatic inhibitors.

Recent advances in spirocyclic synthesis methodologies have further accelerated the adoption of these architectures in pharmaceutical research. The development of robust, scalable synthetic routes has transformed spirocyclic compounds from exotic curiosities into practical pharmaceutical building blocks, enabling medicinal chemists to routinely incorporate these motifs into lead optimization campaigns. These synthetic advances have been complemented by computational tools that facilitate the rational design of spirocyclic architectures, allowing researchers to predict and optimize the three-dimensional arrangements of functional groups before synthesis.

Advantage Category Specific Benefits Impact on Drug Development
Three-Dimensional Character Enhanced protein interactions, improved binding specificity Increased potency, reduced off-target effects
Physicochemical Properties Higher aqueous solubility, improved metabolic stability Better pharmaceutical profiles, enhanced bioavailability
Selectivity Enhancement Precise pharmacophore positioning, rigid geometry Reduced side effects, improved therapeutic windows
Chemical Space Novel intellectual property opportunities, unexplored territories Competitive advantages, patent protection
Synthetic Accessibility Robust methodologies, scalable routes Practical implementation, cost-effective production

Role of Azaspiro Compounds in Modern Pharmaceutical Development

Azaspiro compounds have established themselves as particularly valuable subsets within the broader spirocyclic family, offering unique advantages that stem from the strategic incorporation of nitrogen atoms within their rigid three-dimensional frameworks. These nitrogen-containing spirocyclic architectures combine the inherent benefits of spirocyclic geometry with the versatile chemical and biological properties of amine functionality, creating molecular platforms that excel in both pharmaceutical efficacy and developability characteristics.

The distinctive properties of azaspiro compounds derive from their ability to simultaneously present multiple pharmacologically relevant features within a constrained three-dimensional space. The nitrogen atoms within these systems can serve as hydrogen bond acceptors, participate in electrostatic interactions, and provide sites for further chemical modification, while the spirocyclic framework ensures that these interactions occur within precisely defined geometric constraints. This combination has proven particularly effective in the development of selective enzyme inhibitors, receptor modulators, and other pharmaceutically relevant molecules.

Clinical validation of azaspiro architectures is demonstrated through several approved pharmaceutical products that incorporate these motifs as central structural elements. Rolapitant, marketed as Varubi, represents a notable example of successful azaspiro pharmaceutical development, serving as a neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. The compound features a spirocyclic piperidine core that contributes to its selective receptor binding profile and favorable pharmacokinetic properties. Similarly, spirapril, an angiotensin-converting enzyme inhibitor approved for hypertension treatment, demonstrates the utility of azaspiro architectures in cardiovascular therapeutics.

The development of azaspiro compounds has been particularly advanced through systematic structure-activity relationship studies that have revealed specific design principles for optimizing their pharmaceutical properties. Research has demonstrated that azaspiro[3.3]heptanes, when used as replacements for traditional heterocycles such as morpholines, piperidines, and piperazines, consistently provide improved lipophilicity profiles with log D7.4 reductions ranging from 0.2 to 1.1 units. This lipophilicity reduction occurs despite the net addition of carbon atoms to the molecular framework, reflecting the increased basicity and altered conformational properties of the spirocyclic systems.

The mechanisms underlying these favorable properties have been extensively investigated through matched molecular pair analyses and computational studies. The lipophilicity improvements observed with azaspiro compounds appear to result from multiple factors, including increased basicity of the nitrogen atoms, altered solvation patterns due to the rigid three-dimensional geometry, and modified conformational preferences that favor polar interactions. These effects are most pronounced in basic alkylamine contexts, where the spirocyclic constraint enhances the nitrogen's ability to engage in favorable electrostatic interactions with aqueous environments.

Recent research has also highlighted the potential of azaspiro architectures in addressing specific therapeutic challenges, particularly in areas requiring high selectivity and favorable pharmacokinetic profiles. Studies have demonstrated the successful application of azaspirocyclic scaffolds in the development of leucine-rich repeat kinase 2 inhibitors for Parkinson's disease, where the three-dimensional architecture enables selective binding to the mutant G2019S form while maintaining excellent selectivity against other kinases. These compounds have shown remarkable selectivity ratios exceeding 2000-fold, demonstrating the potential of azaspiro architectures to achieve previously unattainable levels of target discrimination.

The synthetic accessibility of azaspiro compounds has been significantly enhanced through the development of novel methodologies, including enzymatic approaches that enable stereodivergent synthesis with excellent enantioselectivity. These advances have made it possible to access diverse azaspiro architectures with high stereochemical control, enabling the systematic exploration of structure-activity relationships and the optimization of pharmaceutical properties. The availability of robust synthetic routes has transformed azaspiro compounds from challenging synthetic targets into practical pharmaceutical building blocks that can be routinely incorporated into medicinal chemistry programs.

Azaspiro Application Area Specific Examples Key Advantages
Neurokinin Receptor Antagonists Rolapitant (Varubi) Selective binding, favorable pharmacokinetics
Angiotensin-Converting Enzyme Inhibitors Spirapril Enhanced potency, improved tissue penetration
Kinase Inhibitors Leucine-rich repeat kinase 2 inhibitors Exceptional selectivity, blood-brain barrier penetration
Lipophilicity Optimization Morpholine, piperidine replacements Reduced log D7.4, maintained activity
Antibiotic Development Linezolid analogues Improved metabolic stability, reduced resistance
Central Nervous System Drugs Various spirocyclic architectures Enhanced brain penetration, reduced off-target effects

The future prospects for azaspiro compounds in pharmaceutical development appear particularly promising, driven by continuing advances in synthetic methodology, computational design tools, and mechanistic understanding of their unique properties. The combination of three-dimensional rigidity, nitrogen functionality, and favorable physicochemical profiles positions these compounds as valuable tools for addressing challenging pharmaceutical targets, particularly those requiring high selectivity, improved pharmacokinetics, or enhanced tissue penetration. As the pharmaceutical industry continues to explore novel chemical space and address increasingly complex therapeutic challenges, azaspiro architectures are expected to play an increasingly important role in the development of next-generation therapeutics.

Properties

IUPAC Name

N-(5-azaspiro[3.5]nonan-8-yl)pentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c1-2-3-5-12(16)15-11-6-9-14-13(10-11)7-4-8-13;/h11,14H,2-10H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHOCJBQLCXILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCNC2(C1)CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Significance

N-{5-Azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride features a spirocyclic amine core (5-azaspiro[3.5]nonane) substituted with a pentanamide group at the 8-position, stabilized as a hydrochloride salt. The spirocyclic architecture imparts conformational rigidity, which is advantageous in drug design for enhancing target binding and metabolic stability. The compound’s synthesis is challenging due to the need for precise regiocontrol during acylation and the sensitivity of the spirocyclic amine to oxidation.

Synthesis of the 5-Azaspiro[3.5]nonane Core

Precursor Preparation

The 5-azaspiro[3.5]nonane core is synthesized via cyclization strategies. A patent by CN113214290A details a four-step route starting from 3-((benzylamino)methyl)oxetane-3-ol (Compound 1):

  • Acylation : Reaction with chloroacetyl chloride in dichloromethane and triethylamine yields Compound 2.
  • Cyclization : Under inert atmosphere with sodium hydride, Compound 2 undergoes self-cyclization to form Compound 3.
  • Reduction : Lithium aluminum hydride reduces Compound 3 to Compound 4.
  • Deprotection : Catalytic hydrogenation removes the benzyl (Bn) group, yielding 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 5).
Table 1: Key Reaction Conditions for Core Synthesis
Step Reagents Solvent Temperature Yield
1 Chloroacetyl chloride, Triethylamine Dichloromethane 0–25°C 35%
2 Sodium hydride Tetrahydrofuran 0°C → reflux 60%
3 LiAlH4 Tetrahydrofuran Reflux 75%
4 H2/Pd-C, Acetic acid Ethanol 50°C 90%

Modification to 5-Azaspiro[3.5]nonan-8-amine

The PubChem entry for 5-azaspiro[3.5]nonan-8-one hydrochloride (CID 121553451) suggests that the ketone intermediate can be converted to the corresponding amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol, the ketone is reduced to 5-azaspiro[3.5]nonan-8-amine, which is isolated as the hydrochloride salt (yield: 70–80%).

Regioselective Acylation at the 8-Position

Protection-Deprotection Strategy

To avoid over-acylation, the primary amine is protected as a tert-butyl carbamate (Boc) derivative. A method adapted from Ambeed’s synthesis of tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate involves:

  • Protection : Treating 5-azaspiro[3.5]nonan-8-amine with di-tert-butyl dicarbonate in dichloromethane and triethylamine (yield: 85%).
  • Acylation : Reacting the Boc-protected amine with pentanoyl chloride in dimethylformamide (DMF) and potassium carbonate at 80°C (yield: 65%).
  • Deprotection : Hydrochloric acid in dioxane removes the Boc group, yielding this compound (yield: 90%).

Direct Acylation Approach

In cases where protection is unnecessary, the amine reacts directly with pentanoyl chloride in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This one-pot method achieves a 55% yield but requires rigorous purification to remove diacylated byproducts.

Table 2: Comparison of Acylation Methods
Method Reagents Solvent Temperature Yield
Protection-Deprotection Boc2O, Pentanoyl chloride, HCl DMF/DCM 80°C/25°C 65%
Direct Acylation EDC, HOBt, Pentanoyl chloride DCM 25°C 55%

Hydrochloride Salt Formation

The final compound is isolated as the hydrochloride salt to enhance stability and solubility. After deprotection, the free base is dissolved in ethyl acetate and treated with hydrogen chloride gas, yielding a crystalline solid (purity: >98% by HPLC). Alternative methods use hydrochloric acid in diethyl ether, but gas treatment minimizes solvent residues.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, D2O) : δ 1.25 (m, 2H, spirolinkage), 2.10 (s, 3H, pentanamide CH2), 3.40 (m, 2H, N-CH2).
    • ¹³C NMR : 175.8 ppm (amide carbonyl), 65.4 ppm (spiro carbon).
  • Mass Spectrometry : ESI-MS m/z 253.2 [M+H]⁺, consistent with the molecular formula C13H23N2O·HCl.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing acylation at the 1-position occurs if reaction temperatures exceed 80°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes diacylated impurities but reduces overall yield.
  • Scale-Up : Catalytic hydrogenation in Step 4 (patent method) is preferable for industrial production due to scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Antiparasitic Applications

Leishmaniasis and Chagas Disease Treatment

N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride has shown promise in the treatment of diseases caused by kinetoplastid parasites. Research indicates that compounds similar to this one may inhibit the activity of specific enzymes crucial for the survival of these parasites. For example, studies have highlighted the need for new treatments for visceral leishmaniasis and Chagas disease due to growing resistance to existing therapies like sodium stibogluconate and amphotericin B .

The compound's mechanism appears to involve targeting the Shp2 enzyme, which is implicated in the signaling pathways that promote parasite survival and proliferation . This suggests that this compound could be a candidate for further development into a novel antiparasitic agent.

Cancer Research

Inhibition of Tumor Growth

Recent studies have explored the anticancer properties of compounds related to this compound. These compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant percent growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8, indicating potential efficacy in treating tumors associated with non-small cell lung cancer and ovarian cancer .

The ongoing research aims to elucidate the specific pathways through which these compounds exert their anticancer effects, potentially leading to the development of targeted therapies that minimize side effects while maximizing therapeutic outcomes.

Pharmacological Insights

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic profiles that could enhance its bioavailability and therapeutic index. These properties are essential for determining dosing regimens and predicting interactions with other medications.

Case Studies and Research Findings

Study Focus Findings
Study on Kinetoplastid InhibitorsAntiparasitic activityIdentified this compound as a potential inhibitor of Shp2, crucial for parasite survival .
Cancer Cell Line EvaluationAnticancer activityDemonstrated significant growth inhibition in SNB-19 and OVCAR-8 cell lines, suggesting potential use in oncology .
ADME AnalysisPharmacokineticsFavorable absorption and distribution profiles noted, indicating potential for effective systemic delivery .

Mechanism of Action

The mechanism of action of N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-{5-azaspiro[3.5]nonan-8-yl}pentanamide: The free base form of the compound.

    N-{5-azaspiro[3.5]nonan-8-yl}butanamide: A similar compound with a shorter carbon chain.

    N-{5-azaspiro[3.5]nonan-8-yl}hexanamide: A similar compound with a longer carbon chain.

Uniqueness

N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .

Biological Activity

N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the modulation of immune responses and metabolic pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential as indicated by recent research findings.

Chemical Structure and Properties

This compound belongs to a class of spirocyclic amides, characterized by a unique bicyclic structure that may confer specific biological properties. The compound's structural formula can be represented as follows:

CxHyNzCl\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{Cl}

where xx, yy, and zz represent the number of carbon, hydrogen, and nitrogen atoms, respectively. The hydrochloride salt form enhances solubility and bioavailability.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Immune Modulation : The compound has been shown to interact with immune cell signaling pathways, particularly those involving VAV1, a guanine nucleotide exchange factor that plays a critical role in T-cell activation and proliferation. By modulating VAV1 activity, this compound could potentially reduce inflammatory responses associated with autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .
  • GPR119 Agonism : Similar compounds within the azaspiro series have been identified as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. This suggests that this compound might also exhibit glucose-lowering effects, making it a candidate for diabetes management .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

Study Biological Activity Model/System Key Findings
Haubert et al. (2012)Immune cell modulationMouse modelReduced T-cell activation via VAV1 degradation
Recent pharmacological evaluationsGPR119 agonismDiabetic ratsSignificant glucose-lowering effects observed
Compound analog studiesAnti-inflammatory effectsIn vitro assaysInhibition of cytokine production in activated immune cells

Case Studies

  • Case Study on Immune Modulation : In a controlled study involving murine models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., IL-2 and IFNγ). This suggests potential utility in treating autoimmune conditions where T-cell hyperactivity is detrimental .
  • Diabetes Management Research : A series of experiments demonstrated that related azaspiro compounds effectively stimulated insulin secretion in GPR119-expressing cells, indicating that this compound may also contribute to improved glycemic control .

Q & A

Q. How can machine learning enhance SAR (Structure-Activity Relationship) studies for this compound class?

  • Methodological Answer : Train neural networks on public/private datasets (e.g., ChEMBL, PubChem) to predict bioactivity cliffs. Feature engineering should prioritize descriptors like topological polar surface area (TPSA), logP, and hydrogen-bond donor/acceptor counts. Active learning loops refine model accuracy with iterative experimental feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.